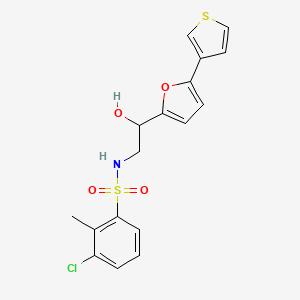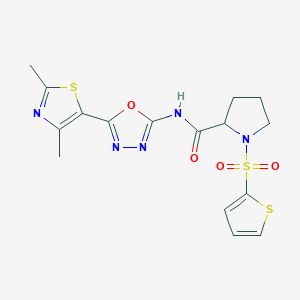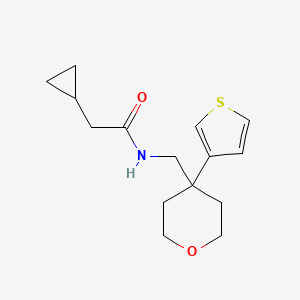![molecular formula C21H23N5O3S B2821808 5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863002-61-3](/img/structure/B2821808.png)
5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrimidine derivative, which is a type of heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidines are notable for being a component of the genetic material DNA and RNA, where they pair with purines according to the rules of base pairing .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an indoline group attached, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrimidines are generally planar and aromatic, and they have a dipole moment due to the electronegativity difference between the nitrogen and carbon atoms .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Heterocyclic Compounds : Research in this area often involves the development of novel synthetic routes for heterocyclic compounds that could serve as potential therapeutic agents. For example, methods have been developed for facile entry into polycyclic meridianin analogues featuring uracil structural units, showcasing the synthetic versatility of pyrimidine derivatives (Časar et al., 2005) Consensus. Similarly, the synthesis of thiazolo- and oxazolo[5,4-d]pyrimidines from 5-acylaminopyrimidines illustrates the potential for creating bioactive molecules through strategic molecular modifications (Hurst et al., 1991) Consensus.
Biological Activities and Pharmaceutical Applications : Many studies focus on the potential biological activities of pyrimidine derivatives, including their use as antibacterial, antifungal, antitumor, and anti-inflammatory agents. For instance, novel derivatives based on thienopyrimidine and pyrimidoindole ring systems have been synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating the therapeutic potential of such compounds (Santagati et al., 1995) Consensus. Additionally, the design and synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic activities, demonstrating the diverse pharmacological applications of pyrimidine derivatives (Abu‐Hashem et al., 2020) Consensus.
Chemical Properties and Modifications : The research also delves into the chemical properties and modifications of pyrimidine and related heterocyclic compounds, aiming to enhance their biological efficacy or to understand their chemical behavior better. This includes studies on the regioselective amination of condensed pyrimidines (Gulevskaya et al., 1994) Consensus and the facile construction of substituted pyrimido[4,5-d]pyrimidones (Hamama et al., 2012) Consensus.
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-12(2)17-22-18-16(20(28)25(4)21(29)24(18)3)19(23-17)30-11-15(27)26-10-9-13-7-5-6-8-14(13)26/h5-8,12H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFJERYMAFLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC(=O)N3CCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2821726.png)

![N-(1-cyano-1-methylethyl)-6-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2821728.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-butyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2821731.png)

![N-[3-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2821734.png)
![6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2821735.png)

![4-methoxy-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2821741.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2821743.png)
![4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2821744.png)

![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)